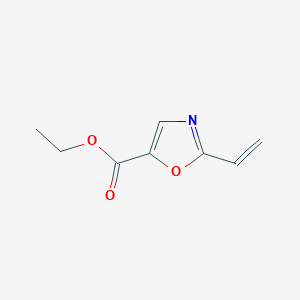![molecular formula C24H23N3O3S B2494803 N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1251600-04-0](/img/structure/B2494803.png)
N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, compounds with thieno[3,2-d]pyrimidine cores are synthesized through the condensation of amino thiophene carboxylates with urea, chlorination, and subsequent reactions with diamines (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using crystallography and density functional theory (DFT). These studies reveal the geometric bond lengths, angles, and the crystal packing of the compounds, providing insights into their stability and reactivity. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displays a tetragonal crystal system, with specific bond lengths and angles that can be compared with DFT calculations (Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of compounds with the thieno[3,2-d]pyrimidine core involves interactions with various reagents, leading to the formation of diverse derivatives. These reactions include hydrolysis, cyclization, and the formation of Schiff bases, demonstrating the compound's versatility in synthesizing novel heterocyclic compounds (Farouk et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A series of pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
Antitumor Activity
Compounds synthesized from the key intermediate methyl 3-methoxy-5-methylbenzoate showed appreciable cancer cell growth inhibition against several cancer cell lines, indicating potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Synthesis and Biological Activities of 5-Deaza Analogues
The synthesis of 5-deazaaminopterin and its analogues demonstrated significant anticancer activity in vitro and in vivo, suggesting their utility as anticancer drugs (T. Su et al., 1986).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnagenone and khellinone showed significant anti-inflammatory and analgesic activities, highlighting their potential as new therapeutic agents (A. Abu‐Hashem et al., 2020).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
The synthesis of novel thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activity revealed potent anticancer effects on various human cancer cell lines, comparing favorably to doxorubicin in some cases (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-16-7-5-6-15(2)21(16)26-20(28)12-27-14-25-22-19(13-31-23(22)24(27)29)17-8-10-18(30-3)11-9-17/h5-11,13-14H,4,12H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIJKOUNSOAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)



![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)

![3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2494732.png)


![N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2494736.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2494737.png)


![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)